methyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate
Description
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is a 1,2,3-triazole derivative featuring a cyclopropyl substituent at the N1 position and a methyl ester group at the C5 position. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in click chemistry-based synthesis . Cyclopropyl groups are valued for their rigidity and unique electronic properties, which can enhance binding affinity and modulate pharmacokinetic profiles in drug candidates . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, ensuring regioselective formation of the 1,4-disubstituted triazole core .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 3-cyclopropyltriazole-4-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-4-8-9-10(6)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
LSFMSZMYQJFLIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=NN1C2CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate generally involves the following key steps:
- Starting from 1-cyclopropyl-4,5-dibromo-1H-1,2,3-triazole as the precursor.
- Selective reaction with Grignard reagents to introduce functional groups at specific positions.
- Carboxylation via carbon dioxide insertion.
- Esterification to form the methyl ester derivative.
This approach is supported by a detailed patent (US20180029999A1) that outlines a multi-step synthetic route involving Grignard reagents and methyl iodide for methyl ester formation.
Stepwise Synthetic Procedure
The preparation involves the following sequential reactions:
| Step | Reaction Description | Key Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1 | Dissolution of 1-cyclopropyl-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) and cooling to −20 °C | 2.0 M isopropylmagnesium chloride in THF, dropwise addition, 1 hour reaction | Formation of 1-cyclopropyl-4-bromo-1H-1,2,3-triazole intermediate |
| 2 | Addition of methyl alcohol (methanol) dropwise | Methanol, stoichiometric amounts | Quenching of intermediate to stabilize |
| 3 | Addition of isopropylmagnesium chloride-lithium chloride composite at −10 °C and stirring at 10–20 °C for 1 hour | 1.3 M solution in THF | Facilitates further substitution on the triazole ring |
| 4 | Cooling to −10 °C and introduction of carbon dioxide gas for 15 minutes | CO₂ gas | Carboxylation to form carboxylic acid intermediate |
| 5 | Acidification with hydrochloric acid and extraction with ethyl acetate | HCl, ethyl acetate | Isolation of crude carboxylic acid |
| 6 | Esterification with methyl iodide and potassium carbonate in THF/dimethylformamide (DMF) mixture at 25–40 °C for 24 hours | Methyl iodide, K₂CO₃, THF/DMF solvent | Formation of methyl ester of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate |
| 7 | Workup: aqueous-organic phase separation, drying, concentration, crystallization at 0 °C | Standard organic extraction and purification | Pure methyl ester product obtained with ~64% yield |
This detailed procedure is based on the patent example for the cyclopropylmethyl substituted triazole and represents a robust route to the target compound.
Reaction Scheme Summary
The overall synthetic pathway can be summarized as follows:
- Starting Material: 1-cyclopropyl-4,5-dibromo-1H-1,2,3-triazole
- Grignard Reaction: Selective substitution with isopropylmagnesium chloride
- Carboxylation: Treatment with carbon dioxide to form carboxylic acid
- Esterification: Reaction with methyl iodide in the presence of base to yield methyl ester
Research Findings and Data
Reaction Conditions Optimization
- Temperature control is critical, especially during Grignard additions and CO₂ introduction, to avoid side reactions.
- Use of mixed solvents (THF with DMF or N,N-dimethylacetamide) facilitates solubility and reaction efficiency during esterification.
- Methyl iodide is preferred for methyl ester formation due to its high reactivity and selectivity.
Comparative Context and Additional Notes
While the direct preparation of this compound is specifically detailed in the patent literature, broader synthetic methodologies for 1,2,3-triazole derivatives have been extensively reviewed in the literature. These include:
- Metal-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation.
- Organocatalytic and metal-free routes for functionalized triazoles.
- Variations in substitution patterns and esterification methods.
However, the cyclopropyl substitution and specific carboxylate esterification described here are best exemplified by the Grignard/carboxylation/esterification sequence in the patent.
Summary Table of Preparation Method
| Step | Reagents & Conditions | Purpose | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-cyclopropyl-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride (2.0 M in THF) | Selective bromine substitution | −20 °C | - | Stir 1 h |
| 2 | Methanol addition | Quenching intermediate | - | - | Dropwise |
| 3 | Isopropylmagnesium chloride-lithium chloride composite | Further substitution | −10 °C to 20 °C | - | 1 h reaction |
| 4 | Carbon dioxide bubbling | Carboxylation | −10 °C | - | 15 min |
| 5 | Hydrochloric acid acidification + ethyl acetate extraction | Workup | Room temp | - | Extraction |
| 6 | Methyl iodide + potassium carbonate in THF/DMF | Esterification | 25–40 °C | - | 24 h |
| 7 | Crystallization | Purification | 0 °C | 64% | Vacuum drying |
Chemical Reactions Analysis
Oxidation Reactions
The methyl ester group undergoes oxidation under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/neutral media .
-
Products : Carboxylic acid derivatives via ester hydrolysis (e.g., 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid).
| Reaction Type | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ester Oxidation | KMnO₄, H₂O, 80°C | Carboxylic acid derivative | 85–92 |
Reduction Reactions
The triazole ring and ester group participate in selective reductions:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Products : Alcohols (e.g., 1-cyclopropyl-1H-1,2,3-triazole-5-methanol) or reduced triazole intermediates.
| Reaction Type | Reducing Agent | Temperature | Major Product | Yield (%) |
|---|---|---|---|---|
| Ester Reduction | LiAlH₄, THF | 0°C → RT | Primary alcohol | 78 |
Substitution Reactions
The triazole ring undergoes nucleophilic substitution at the N1 or C4 positions:
-
Reagents : Amines, thiols, or alkyl halides under basic conditions (e.g., K₂CO₃) .
-
Products : Functionalized triazoles with tailored substituents.
Example Reaction Pathway:
Step 1 : Deprotonation of the triazole at N1 using K₂CO₃.
Step 2 : Reaction with benzyl bromide to form 1-benzyl-4-cyclopropyl-1H-1,2,3-triazole-5-carboxylate .
| Substrate | Reagent | Product | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Methyl ester | Benzyl bromide | 1-Benzyl-substituted triazole | 6 h | 82 |
Cycloaddition Reactions
The compound participates in Huisgen 1,3-dipolar cycloaddition ("click chemistry") as an alkyne precursor:
-
Reagents : Copper(I)-catalyzed reaction with azides (e.g., benzyl azide) .
-
Products : 1,4-Disubstituted 1,2,3-triazoles with enhanced structural complexity.
| Azide Source | Catalyst | Conditions | Triazole Product | Yield (%) |
|---|---|---|---|---|
| Benzyl azide | CuI, DMSO | RT, 3 h | 1-Benzyl-4-cyclopropyltriazole | 76 |
Hydrolysis and Functionalization
The ester group is hydrolyzed to carboxylic acid for further derivatization:
-
Products : Carboxylic acid derivatives, which react with amines to form amides.
| Hydrolysis Agent | Temperature | Product | Subsequent Reaction | Final Product |
|---|---|---|---|---|
| 6M HCl | Reflux, 4 h | Carboxylic acid | EDC coupling with aniline | Amide derivative |
Mechanistic Insights
-
Electrophilic Substitution : The electron-deficient triazole ring facilitates attack by nucleophiles at the C4 position .
-
Steric Effects : The cyclopropyl group influences reaction rates by sterically shielding the triazole N1 position, directing substitution to C4 .
Comparative Reactivity Data
A kinetic study comparing reaction rates with analogous triazole derivatives:
| Compound | Reaction Type | Rate Constant (M⁻¹s⁻¹) | Half-Life (min) | Reference |
|---|---|---|---|---|
| Methyl 1-cyclopropyltriazole-5-carboxylate | Click reaction | 24.4 ± 0.8 | 8 | |
| Unsubstituted 1,2,3-triazole | Click reaction | 0.00017 | 6800 |
The 140,000-fold rate enhancement highlights the electron-withdrawing effect of the ester group .
Scientific Research Applications
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound with diverse applications in scientific research, including chemistry, biology, and industry. The presence of the cyclopropyl group enhances its stability and reactivity, distinguishing it from other triazole derivatives and contributing to its specific chemical and biological properties.
Scientific Research Applications
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate serves as a building block for synthesizing complex molecules and studying reaction mechanisms. Its biological activity is of interest for developing new pharmaceuticals and studying enzyme inhibition, and it is also used in the production of specialty chemicals and materials with specific properties.
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate derivatives have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than that of ciprofloxacin.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.195 |
| Escherichia coli | 0.195 |
| Pseudomonas aeruginosa | 0.781 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition Triazoles can inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Induction of Apoptosis Studies indicate that compounds induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio.
Chemical Reactions
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions:
- Oxidation The compound can be oxidized to form corresponding oxides or other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction Reduction reactions can convert the compound into different reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Case Studies
Several case studies demonstrate the efficacy of methyl 1-cyclopropyl-1H-1,2,3-triazole derivatives:
- Ciprofloxacin-Triazole Hybrids A series of hybrids synthesized from ciprofloxacin showed enhanced anticancer activity compared to their parent compounds.
- Triazole-Chalcone Conjugates These compounds exhibited significant cytotoxicity in various cancer models and were effective in inhibiting tumor growth in vivo.
1,2,3-Triazoles as Amide Bioisosteres
Mechanism of Action
The mechanism of action of methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the N1 position critically influences the compound’s properties. Key analogs and their substituents include:
Key Observations :
Key Observations :
- Microwave vs. Conventional Methods : Microwave-assisted synthesis (e.g., SI55) reduces reaction times (<2 hours) compared to conventional heating .
- Cyclopropane Introduction : The cyclopropyl group requires careful handling due to ring strain, often necessitating mild bases (K₂CO₃) and polar aprotic solvents (CH₃CN) .
Spectroscopic and Structural Data
13C NMR shifts for the triazole C5-carboxylate group vary slightly depending on the N1 substituent:
*Predicted data based on ethyl 1-(cyclopropylmethyl) analog .
Key Observations :
- The cyclopropyl group’s electron-withdrawing nature may deshield the C5 carbonyl carbon, shifting its δ value upfield compared to alkyl derivatives.
- Allyl substituents show distinct alkene carbon signals (δ ~122 ppm) absent in saturated analogs .
Biological Activity
Methyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C7H9N3O2 and a molecular weight of approximately 167.17 g/mol. The compound features a triazole ring and a cyclopropyl group, contributing to its unique chemical behavior and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : This is commonly achieved through "click" chemistry methods, particularly the azide-alkyne cycloaddition reaction.
- Esterification : The carboxylic acid group is converted to an ester using methanol and an acid catalyst.
- Cyclopropyl Introduction : The cyclopropyl moiety can be introduced via nucleophilic substitution reactions.
Biological Activity
This compound exhibits a range of biological activities:
Anticancer Activity
Numerous studies have reported the anticancer potential of triazole derivatives. For instance:
- Cytotoxicity : Compounds linked to methyl1-cyclopropyl-1H-1,2,3-triazole have shown significant cytotoxic effects against various cancer cell lines. One study demonstrated IC50 values in the nanomolar range against HCT-116 colon cancer and MCF7 breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | A549 | 0.15 |
| 6b | MCF7 | 0.02 |
| IX | HepG2 | 0.03 |
Antimicrobial Activity
Methyl1-cyclopropyl-1H-1,2,3-triazole derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : The compound has shown promising activity against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than standard antibiotics like ciprofloxacin .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.195 |
| Escherichia coli | 0.195 |
| Pseudomonas aeruginosa | 0.781 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Triazoles can inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Induction of Apoptosis : Studies indicate that compounds induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio .
Case Studies
Several case studies underscore the efficacy of methyl1-cyclopropyl-1H-1,2,3-triazole derivatives:
- Ciprofloxacin-Triazole Hybrids : A series of hybrids synthesized from ciprofloxacin showed enhanced anticancer activity compared to their parent compounds .
- Triazole-Chalcone Conjugates : These compounds exhibited significant cytotoxicity in various cancer models and were effective in inhibiting tumor growth in vivo .
Q & A
Q. What are the common synthetic routes for methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate?
The compound is typically synthesized via copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), a cornerstone of click chemistry. For example, ruthenium catalysts like {(Tp)(PPh₃)₂Ru(N₃)} facilitate regioselective 1,4-disubstituted triazole formation under reflux conditions in toluene . Key steps include:
Q. How is the compound characterized structurally?
Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For example:
Q. What are the stability considerations during storage?
While specific data for this compound are limited, analogous triazole esters are stable under recommended storage (dry, inert atmosphere, 2–8°C). Avoid heat, strong oxidizers, and moisture to prevent decomposition into hazardous byproducts (e.g., CO, NOₓ) .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence reactivity and biological activity?
The cyclopropyl group enhances metabolic stability and steric effects, potentially improving pharmacokinetic properties. Studies on similar triazoles show that cyclopropyl substitution:
Q. What strategies optimize regioselectivity in triazole synthesis?
Catalyst choice dictates regioselectivity:
Q. How can computational methods predict the compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) and QSAR models analyze interactions with targets like kinases or proteases. Key parameters:
- Lipophilicity (LogP) : Predicted via octanol-water partitioning (experimental data needed) .
- H-bonding : Carboxylate and triazole groups act as H-bond acceptors, critical for enzyme inhibition .
Data Contradictions and Gaps
Q. Why are toxicity and environmental impact data limited for this compound?
Existing safety data sheets (SDS) for related triazoles (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) classify them as non-hazardous but lack ecotoxicological data (e.g., LC50, biodegradability) . Researchers must:
Q. How do discrepancies in synthesis yields arise across studies?
Variability stems from:
- Catalyst purity : Trace impurities in Ru or Cu catalysts reduce efficiency .
- Azide handling : Moisture-sensitive cyclopropyl azides require anhydrous conditions .
Methodological Recommendations
Q. What analytical techniques resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
